molecular formula C4H6N4O2 B3070677 3-(2H-tetrazol-5-yl)-propionic acid CAS No. 100508-42-7

3-(2H-tetrazol-5-yl)-propionic acid

Cat. No.: B3070677
CAS No.: 100508-42-7
M. Wt: 142.12 g/mol
InChI Key: SSTPUPJGNDJBTO-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)-propionic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 3-(2H-tetrazol-5-yl)-propionic acid typically involves the formation of the tetrazole ring followed by its attachment to a propionic acid moiety. One common method for synthesizing tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. This method is favored for its simplicity, high yields, and eco-friendly nature. Industrial production methods may involve the use of triethyl orthoformate and sodium azide, or other similar reagents, to achieve the desired tetrazole structure .

Chemical Reactions Analysis

3-(2H-tetrazol-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Comparison with Similar Compounds

3-(2H-tetrazol-5-yl)-propionic acid can be compared to other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the tetrazole ring with the propionic acid moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c9-4(10)2-1-3-5-7-8-6-3/h1-2H2,(H,9,10)(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTPUPJGNDJBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100508-42-7
Record name 3-(2H-1,2,3,4-tetrazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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